molecular formula C7H4N4 B572857 3h-Imidazo[4,5-c]pyridine-7-carbonitrile CAS No. 1234616-79-5

3h-Imidazo[4,5-c]pyridine-7-carbonitrile

Numéro de catalogue: B572857
Numéro CAS: 1234616-79-5
Poids moléculaire: 144.137
Clé InChI: AXYVPDVEYSWSAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

3H-Imidazo[4,5-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the imidazopyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .

Applications De Recherche Scientifique

Anticancer Applications

Aurora Kinase Inhibition
One of the most notable applications of 3H-imidazo[4,5-c]pyridine derivatives is their role as inhibitors of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers. For example, a derivative demonstrated potent inhibition of Aurora-A and Aurora-B kinases with IC50 values of 0.212 μM and 0.461 μM, respectively. This compound also effectively inhibited the growth of human colon carcinoma cells (GI50 = 0.15 μM) .

Mechanism of Action
The mechanism involves the selective inhibition of autophosphorylation at specific sites within the kinases, which disrupts their function and leads to cancer cell death. The structural modifications at the C7 position enhance the potency and selectivity against these targets .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
Research has indicated that derivatives of 3H-imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. A study highlighted the synthesis of new derivatives that showed promising results against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-Inflammatory Properties

Therapeutic Potential in Inflammation
3H-Imidazo[4,5-c]pyridine derivatives have been investigated for their anti-inflammatory effects. One study reported that these compounds could inhibit inflammatory responses in human retinal pigment epithelial cells by modulating oxidative stress pathways . This makes them potential candidates for treating inflammatory diseases such as arthritis and other dermatopathologic conditions.

Kinase Inhibition Beyond Cancer

Diverse Kinase Targets
Beyond Aurora kinases, compounds based on the 3H-imidazo[4,5-c]pyridine scaffold have been shown to inhibit a range of kinases involved in various signaling pathways. For instance, they have demonstrated inhibitory effects on kinases like ERK8 and GSK3β, which are implicated in numerous cellular processes including metabolism and cell proliferation .

Summary Table of Applications

Application Area Description Key Findings
Anticancer Inhibition of Aurora kinasesIC50 values: Aurora-A (0.212 μM), Aurora-B (0.461 μM)
Antimicrobial Broad-spectrum activity against bacteriaEffective against multiple bacterial strains
Anti-Inflammatory Modulation of inflammatory responsesInhibits oxidative stress-related inflammation
Kinase Inhibition Targets various kinases including ERK8 and GSK3βSignificant inhibition observed across a range of kinases

Activité Biologique

Overview

3H-Imidazo[4,5-c]pyridine-7-carbonitrile is a heterocyclic compound belonging to the imidazopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology. Its structure comprises an imidazole ring fused with a pyridine moiety, which is critical for its biological interactions.

The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably IKK-ε and TBK1 . These kinases are integral to the NF-kappaB signaling pathway, which plays a significant role in inflammation and cancer progression. The compound binds to the active sites of these enzymes, leading to their inhibition and subsequent modulation of cellular signaling pathways.

Pharmacological Profile

The pharmacological profile of this compound reveals its potential as a therapeutic agent against various diseases:

  • Cancer : The compound has shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and SW620 (colon cancer), with IC50 values indicating effective antiproliferative activity.
  • Neurological Disorders : It is being investigated for its role as a GABA A receptor positive allosteric modulator, which could influence neurotransmission and provide therapeutic benefits in conditions like anxiety and epilepsy.

In Vitro Studies

A series of studies have explored the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Notes
HeLa0.087Inhibition of Aurora-A autophosphorylation
SW6200.18Significant growth inhibition
HCT1160.15Effective against human colon carcinoma

These findings indicate that the compound exhibits strong anticancer properties, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance the biological activity of imidazopyridine derivatives. Modifications at specific positions on the imidazopyridine scaffold can significantly improve potency against target kinases:

  • Substituents at C2 and C7 : Variations in substituents at these positions have been shown to influence kinase inhibition and antiproliferative activity .

Case Studies

Recent research highlighted the efficacy of various derivatives of imidazopyridines, including this compound, in clinical settings:

  • Aurora Kinase Inhibition : Derivatives were tested against Aurora-A and Aurora-B kinases, showing IC50 values as low as 0.087 µM in cellular assays, indicating high specificity and potency .
  • Antimicrobial Activity : Some studies also reported fungicidal properties against Puccinia polysora, suggesting that this compound may have broader applications beyond oncology .

Propriétés

IUPAC Name

3H-imidazo[4,5-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVPDVEYSWSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276797
Record name 3H-Imidazo[4,5-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-79-5
Record name 3H-Imidazo[4,5-c]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-1H-imidazo[4,5-c]pyridine (3 g, 15.6 mmol) in DMF (10 mL) was added Pd(PPh3)4 (1.0 g) and Zn(CN)2 (1.2 g, 10 mmol). The reaction mixture was irradiated in a microwave at 100° C. for 2 h under Ar. The reaction mixture was poured into aqueous NH4OH and extracted with DCM. The organic extracts were dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography to afford 1.5 g (67%) of 3H-imidazo[4,5-c]pyridine-7-carbonitrile as a white solid; MS (ESI)/v/z: 145.0 [M+1]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.